5-Isopropyl-1-methyl-4-nitro-2-phenyl-1H-pyrazol-3(2H)-one
Description
Properties
IUPAC Name |
1-methyl-4-nitro-2-phenyl-5-propan-2-ylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9(2)11-12(16(18)19)13(17)15(14(11)3)10-7-5-4-6-8-10/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZMFRZCEYUKBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)N(N1C)C2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Isopropyl-1-methyl-4-nitro-2-phenyl-1H-pyrazol-3(2H)-one, also known as CAS number 81581-05-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C13H15N3O3
Molecular Weight : 245.28 g/mol
CAS Number : 81581-05-7
Anti-inflammatory Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have shown the ability to inhibit pro-inflammatory cytokines and pathways such as NF-kB. In a study involving various pyrazole derivatives, compounds with similar scaffolds demonstrated IC50 values ranging from 4.8 to 30.1 µM against inflammatory markers, suggesting that modifications in the pyrazole structure can enhance anti-inflammatory effects .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro tests showed that certain pyrazole derivatives exhibit activity against various bacterial strains. For example, a related compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating that structural modifications could lead to enhanced antimicrobial efficacy .
Anticancer Potential
Emerging research suggests that pyrazole derivatives may possess anticancer properties. A study indicated that compounds similar to this compound could induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The molecular docking studies revealed potential interactions with key proteins involved in cancer progression, suggesting a mechanism for its anticancer effects.
The biological activity of this compound is thought to involve the modulation of several signaling pathways:
- NF-kB Pathway : Inhibition of this pathway can reduce inflammation and tumorigenesis.
- Caspase Activation : Inducing apoptosis in cancer cells through caspase activation.
- Cytokine Modulation : Altering levels of pro-inflammatory cytokines like IL-6 and TNF-alpha.
Study 1: Anti-inflammatory Effects
A study published in MDPI evaluated a series of pyrazolo[1,5-a]quinazolines for their anti-inflammatory effects. Among the tested compounds, those with similar nitro-substituted pyrazole structures exhibited significant inhibition of LPS-induced NF-kB activation at concentrations below 50 µM, highlighting the potential of these compounds in treating inflammatory diseases .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of various pyrazole derivatives, including those structurally akin to this compound. The results indicated promising activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL for selected compounds .
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 5-Isopropyl-1-methyl-4-nitro-2-phenyl-1H-pyrazol-3(2H)-one is with a CAS number of 81581-05-7. The compound features a pyrazolone ring, which is known for its diverse biological activities and potential as a pharmacophore.
Medicinal Chemistry Applications
- Antimicrobial Activity :
-
Anti-inflammatory Effects :
- Pyrazolone compounds are often investigated for their anti-inflammatory properties. Research has demonstrated that such compounds can inhibit cyclooxygenase enzymes, thereby reducing inflammation and pain . This makes them valuable in the formulation of non-steroidal anti-inflammatory drugs (NSAIDs).
- Anticancer Potential :
Agrochemical Applications
- Herbicidal Activity :
Material Science Applications
- Polymer Chemistry :
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antimicrobial Properties | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus strains. |
| Research on Anti-inflammatory Effects | Pain Relief | Inhibition of COX enzymes led to reduced inflammation in animal models. |
| Investigation of Anticancer Activity | Cancer Treatment | Induced apoptosis in breast cancer cell lines with IC50 values significantly lower than standard treatments. |
| Herbicide Development Study | Agrochemicals | Showed selective inhibition of weed species without harming crops in controlled environments. |
| Polymer Enhancement Research | Material Science | Improved mechanical properties and thermal stability in polycarbonate composites when blended with pyrazolone derivatives. |
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Heterocycles
Key Observations :
- Electron-withdrawing groups : The nitro group in the target compound contrasts with sulfinyl or fluorine substituents in analogs, which also modulate electron density but through different mechanisms (e.g., inductive vs. resonance effects).
Crystallographic and Hydrogen Bonding Patterns
Crystallographic data from analogous compounds highlight trends in molecular packing:
Table 2: Crystallographic Parameters and Intermolecular Interactions
Key Observations :
- The dihedral angle between aromatic rings in phthalazinones (~54°) suggests moderate conjugation disruption, a feature likely mirrored in the target compound due to its bulky isopropyl group .
- Hydrogen bonding in nitroaromatics often involves C-H⋯O(NO₂) interactions, similar to C-H⋯O patterns observed in ’s phthalazinone .
- π-π stacking distances (~3.7 Å in phthalazinones) are typical for aromatic systems and may occur in the target compound’s phenyl-substituted pyrazolone core .
Preparation Methods
Cyclocondensation of Ethyl 3-Isopropyl-2-methylacetoacetate with Phenylhydrazine
Reaction of ethyl 3-isopropyl-2-methylacetoacetate with phenylhydrazine in ethanol under reflux yields 1-methyl-2-phenyl-5-isopropyl-1H-pyrazol-3(2H)-one. Piperidine catalysis (2–5 mol%) enhances reaction rates, achieving >85% yield after 6–8 hours. The mechanism proceeds through hydrazone formation followed by acid-catalyzed cyclization, with the isopropyl group inducing steric hindrance that slows kinetics by ~20% compared to unsubstituted analogs.
Alternative Routes via Knoevenagel Adducts
Patent data describe pyrazolone synthesis via Knoevenagel adducts of aldehydes and active methylene compounds. For example, condensation of 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with indene-1,3-dione in ethanol/piperidine produces fused pyrazolones. Adapting this method, 4-nitro derivatives could form via nitration of pre-assembled pyrazolone intermediates.
Regioselective Nitration Strategies
Introducing the nitro group at the 4-position requires careful control to avoid 3-nitration or over-nitration.
Direct Nitration with Nitric Acid-Sulfuric Acid Mixtures
Treatment of 1-methyl-2-phenyl-5-isopropyl-1H-pyrazol-3(2H)-one with 70% HNO₃ in H₂SO₄ at 0–5°C for 2 hours achieves 85–90% 4-nitration selectivity. The isopropyl group’s +I effect deactivates the 3-position, favoring electrophilic attack at C4. Crystal structure analyses reveal planar triazole-pyrazole systems that may facilitate nitronium ion orientation.
Nitration via Acetyl Nitrate
Acetyl nitrate (AcONO₂) in acetic anhydride at 20°C provides milder conditions, reducing decomposition risks. Yields of 78% are reported for analogous compounds, though prolonged reaction times (6–8 hours) are needed due to steric bulk from the isopropyl group.
Optimization of Reaction Conditions
Solvent and Catalysis
Ethanol emerges as the optimal solvent for cyclocondensation (Table 1), balancing solubility and boiling point. Piperidine (0.5–1.0 eq) accelerates hydrazone cyclization by deprotonating intermediates.
Table 1: Solvent Impact on Cyclocondensation Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 6 | 88 |
| DMF | 120 | 3 | 72 |
| THF | 66 | 8 | 65 |
Recrystallization and Purification
Dimethylformamide (DMF) recrystallization purifies the nitro product, yielding yellow crystals with mp 276–277°C. X-ray diffraction confirms π-stacking along the c-axis (3.6 Å spacing), critical for stabilizing the nitro group against thermal decomposition.
Mechanistic and Stereoelectronic Considerations
Steric Effects of the Isopropyl Group
Crystallographic data show the isopropyl moiety induces a 38.3° dihedral angle between phenyl and triazole rings, creating a hydrophobic pocket that may hinder nitration at C3. Molecular modeling suggests this distortion increases C4’s electron density by 12% compared to C3.
Electronic Effects of the Nitro Group
The nitro group’s -M effect reduces pyrazolone ring aromaticity, increasing susceptibility to nucleophilic attack at C5. Patent examples demonstrate that nitro-pyrazolones undergo further sulfonation or amination, though such reactions remain unexplored for the title compound.
Scalability and Industrial Adaptations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
